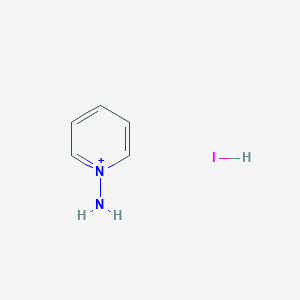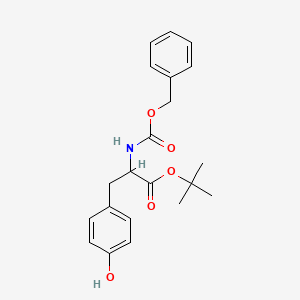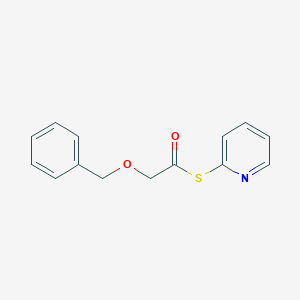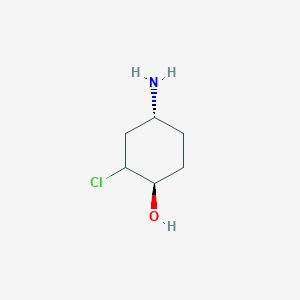
Hexadecyl(triphenyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hexadecyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C34H48BrP . It is widely used in various fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, as a phase transfer catalyst, and in biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hexadecyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with hexadecyl bromide. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
Ph3P+C16H33Br→Ph3P+C16H33Br−
Industrial Production Methods
In industrial settings, the production of (1-Hexadecyl)triphenylphosphonium bromide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-Hexadecyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Reactions are typically carried out in polar solvents such as ethanol, methanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with hydroxide ions would yield the corresponding alcohol.
Scientific Research Applications
(1-Hexadecyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of mitochondrial function due to its ability to target mitochondria selectively.
Medicine: Research has explored its potential in drug delivery systems, particularly for targeting cancer cells.
Mechanism of Action
The mechanism of action of (1-Hexadecyl)triphenylphosphonium bromide involves its ability to interact with biological membranes. The long hexadecyl chain allows it to integrate into lipid bilayers, while the triphenylphosphonium moiety facilitates interaction with mitochondrial membranes. This selective targeting is utilized in various biological and medical applications.
Comparison with Similar Compounds
Similar Compounds
(1-Hexyl)triphenylphosphonium bromide: Similar in structure but with a shorter alkyl chain.
Triphenylphosphine hydrobromide: Lacks the long alkyl chain, making it less effective in membrane targeting.
Uniqueness
(1-Hexadecyl)triphenylphosphonium bromide is unique due to its long alkyl chain, which enhances its ability to integrate into lipid membranes and target mitochondria. This property makes it particularly useful in biological and medical research .
Properties
Molecular Formula |
C34H49BrP+ |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
hexadecyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1; |
InChI Key |
UXMZNEHSMYESLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



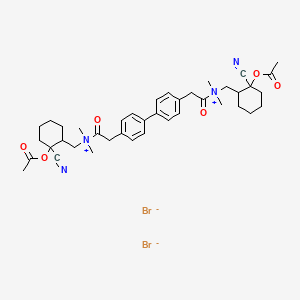
![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)



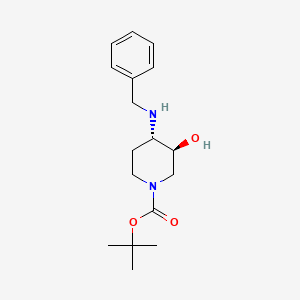

![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
